

# CARM1 enzyme structure and EZM2302 binding

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## Compound Focus: EZM 2302

CAS No.: 1628830-21-6

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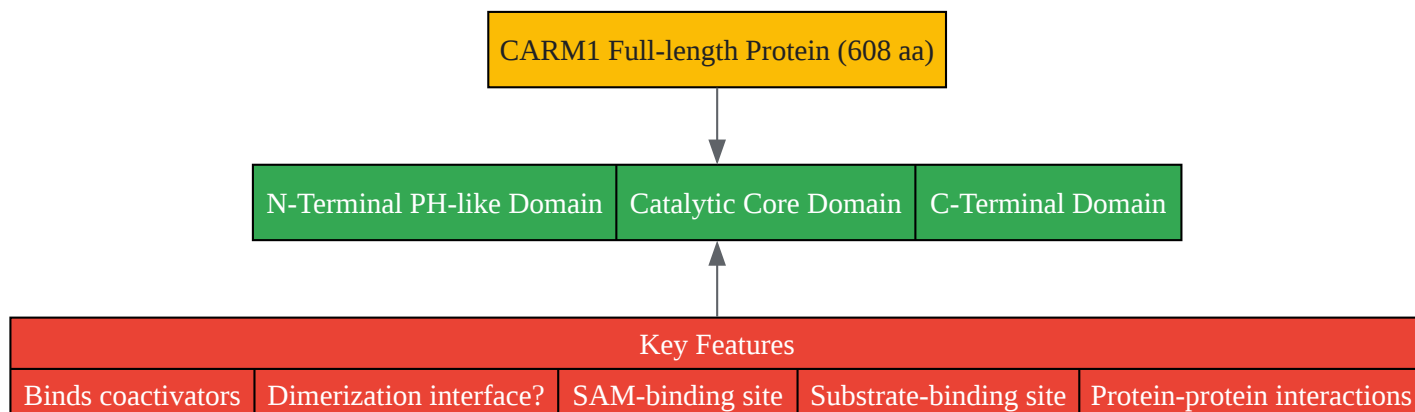
## CARM1 Enzyme Structure and Function

**CARM1** (Coactivator-associated arginine methyltransferase 1), also known as PRMT4, is a Type I protein arginine methyltransferase. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins, resulting in monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA) [1] [2].

The structural organization of human CARM1 (608 amino acids) comprises several key domains that facilitate its function and regulation [3] [4]:

- **N-Terminal PH-like Domain:** Residues ~28-140 adopt a Pleckstrin Homology (PH) domain-like fold. This domain forms a  $\beta$ -sandwich structure and is involved in protein-protein interactions, potentially functioning as a dimerization interface [3].
- **Catalytic Core Domain:** The central region (residues ~150-470) contains the conserved SAM-binding motifs and the active site responsible for methyltransferase activity. This core is shared across the PRMT family [3].
- **C-Terminal Domain:** The end region (residues ~480-608) is involved in protein-protein interactions and is crucial for its role as a transcriptional coactivator [3].

The diagram below illustrates the primary structure and major domains of the CARM1 enzyme.



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*CARM1 multi-domain organization and key functional regions.*

## Key Structural Insights from Crystallography

X-ray crystal structures have been pivotal in understanding CARM1's function. A significant structure (**PDB ID: 5DX0**) was solved at 2.05 Å resolution, depicting human CARM1 in a ternary complex with a histone H3 peptide (containing R17) and the SAM analog sinefungin [5]. This structure reveals how the catalytic core accommodates both the methyl donor and the peptide substrate, providing a blueprint for inhibitor design.

CARM1's substrate specificity differs from other PRMTs (like PRMT1, which prefers glycine- and arginine-rich "GGR" motifs). CARM1 often targets arginine residues within proline-, glycine-, and methionine-rich regions [2] [4].

## EZM2302 Binding Mechanism and Inhibitor Profile

**EZM2302** (also known as GSK3359088) is a potent, selective small-molecule inhibitor of CARM1's enzymatic activity. It was developed to probe CARM1's biological role and has shown anti-proliferative effects in preclinical models, including multiple myeloma [6] [7].

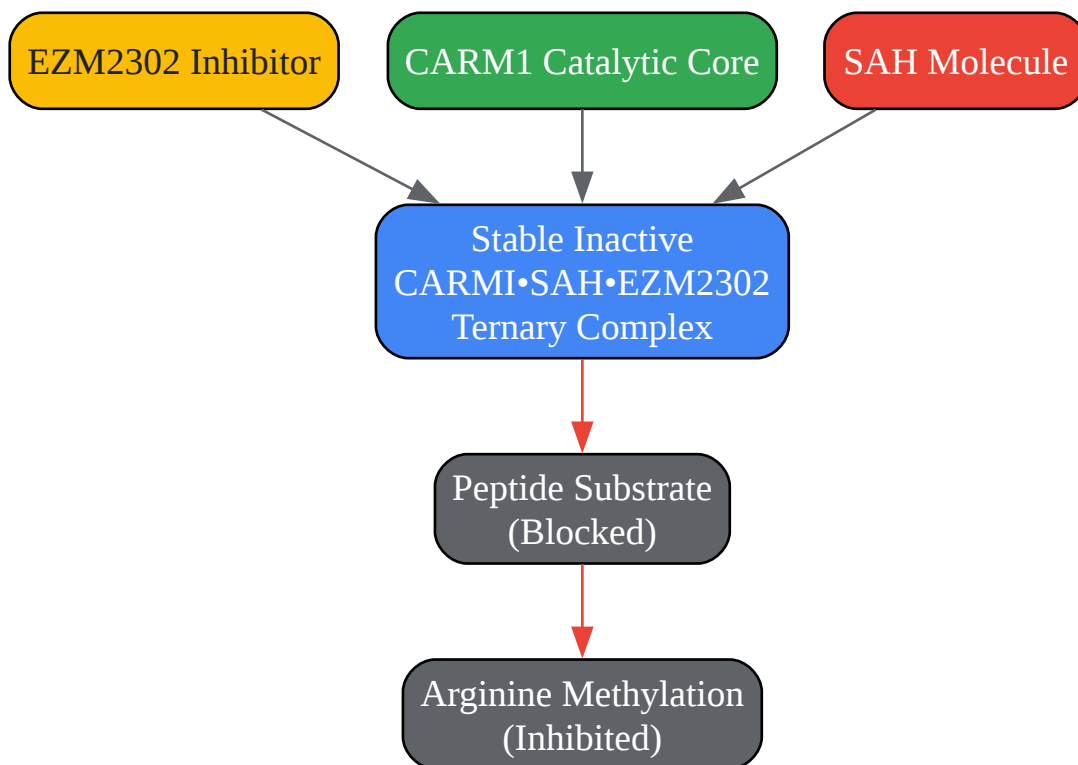
## Molecular Binding Mode

Crystallographic studies show that EZM2302 binds within the peptide substrate binding pocket of CARM1's catalytic core, stabilizing an inactive complex with S-adenosyl-L-homocysteine (SAH), the demethylated byproduct of SAM [8] [7].

Key molecular interactions include:

- The **1-amino-3-phenoxypropan-2-ol** moiety forms a critical hydrogen bond network with key residues (Glu266 and others) [7].
- The core **pyrimidine ring** and **chlorobenzene** group engage in  $\pi$ -stacking and edge-face interactions with aromatic residues (Phe152, Tyr261, Phe474) [7].
- The **dimethylisoxazole** and **spirocyclic** substituents make van der Waals contacts, enhancing binding affinity and selectivity [7].

The following diagram summarizes the binding mechanism of EZM2302 to the CARM1 enzyme.



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*EZM2302 binding stabilizes an inactive CARM1 complex and blocks substrate methylation.*

## Biochemical and Cellular Potency

Table 1: Quantitative Profile of CARM1 Inhibitor EZM2302

Parameter	Result	Experimental Context
Biochemical IC <sub>50</sub>	6 ± 3 nM	Purified CARM1 enzyme assay [7]
Cellular Anti-proliferation	Nanomolar range IC <sub>50</sub>	Multiple myeloma cell lines (e.g., inhibition of cell stasis) [7]
In Vivo Anti-tumor Activity	Dose-dependent growth inhibition	Multiple myeloma xenograft model in mice with oral dosing [7]
Selectivity	>100-fold selective for CARM1 vs. other HMTs	Screening against a panel of histone methyltransferases [7]
Cellular Target Engagement	Inhibition of PABP1 & SmB methylation	Confirmed reduction of known CARM1 substrate methylation in cells [7]

## Comparison with Other CARM1 Inhibitors

EZM2302 exhibits a different mechanistic profile compared to other inhibitors like **TP-064** [8]:

- **EZM2302**: Stabilizes an inactive CARM1-SAH complex, showing a strong effect on non-histone substrate methylation (e.g., p300, GAPDH) but a minimal impact on certain nuclear histone marks (H3R17me2a, H3R26me2a) under the tested conditions [8].
- **TP-064**: Binds cooperatively with SAM and potently reduces both histone and non-histone substrate methylation, consequently affecting downstream processes like autophagy [8].

This suggests the existence of **substrate-selective inhibition**, which is crucial for experimental design and therapeutic development [8].

## Experimental Protocols for Key Assays

## CARM1 Enzymatic Activity and Inhibition Assay

This biochemical assay measures the direct impact of EZM2302 on CARM1's methyltransferase function.

- **Principle:** A recombinant CARM1 catalytic domain is incubated with SAM and a peptide substrate. Inhibitor potency is determined by measuring the decrease in methyltransferase activity.
- **Key Reagents:** Recombinant CARM1 protein, SAM, biotinylated peptide substrate (e.g., derived from histone H3), test compound (EZM2302), anti-methylarginine antibody, and detection reagents [7].
- **Procedure:**
  - Incubate CARM1 with varying concentrations of EZM2302, SAM, and the peptide substrate.
  - Allow the methylation reaction to proceed.
  - Quantify methylated peptide product using methods like ELISA or time-resolved fluorescence.
  - Calculate IC<sub>50</sub> values by fitting the dose-response data [7].

## Cellular Target Engagement Assay

This assay validates that EZM2302 engages CARM1 and inhibits its function in a cellular context.

- **Principle:** Treat cells with EZM2302 and monitor methylation levels of endogenous CARM1 substrates (e.g., PABP1) via immunoblotting.
- **Key Reagents:** Cell lines (e.g., multiple myeloma lines), EZM2302, cell lysis buffer (RIPA), antibodies against CARM1 substrates (e.g., PABP1) and their corresponding ADMA-modified forms, loading control antibodies (e.g., Actin) [7].
- **Procedure:**
  - Culture cells and treat with a dose range of EZM2302 for a determined period.
  - Lyse cells, quantify total protein.
  - Perform SDS-PAGE and western blotting.
  - Probe membranes with antibodies specific for the methylated form of the substrate and the total protein.
  - A dose-dependent reduction in methylation signal, without changes in total protein levels, confirms on-target cellular activity [7].

## Co-crystallography for Binding Mode Determination

This protocol provided the high-resolution structural data on the EZM2302 binding mechanism.

- **Principle:** Co-crystallize the CARM1 protein bound to EZM2302 and SAH, then solve the structure using X-ray diffraction.

- **Key Steps:**

- **Protein Purification:** Express and purify a construct of the human CARM1 catalytic domain.
- **Complex Formation:** Incubate the purified CARM1 with EZM2302 and SAH.
- **Crystallization:** Grow crystals of the ternary complex using vapor diffusion methods.
- **Data Collection & Structure Solution:** Collect X-ray diffraction data at a synchrotron source and solve the structure by molecular replacement. Analyze the electron density to model the inhibitor and define specific interactions [7].

## Biological Implications and Research Applications

Inhibition of CARM1 by EZM2302 impacts multiple cellular processes, positioning it as a potential therapeutic strategy in specific cancers. Its biological effects are context-dependent due to CARM1's dual role as an oncogene and tumor suppressor in different tissues [1] [2] [4].

- **Transcriptional Regulation:** By inhibiting CARM1-mediated histone methylation, EZM2302 can alter the transcription of genes involved in critical pathways, including those controlled by nuclear receptors [7].
- **RNA Processing:** CARM1 methylates RNA-binding proteins like PABP1. EZM2302-mediated inhibition disrupts this function, potentially affecting mRNA stability and translation [7].
- **Metabolic Reprogramming:** CARM1 methylates metabolic enzymes such as GAPDH. EZM2302 can inhibit these modifications, thereby influencing cancer cell metabolism [8] [2].
- **Therapeutic Potential:** The anti-proliferative activity of EZM2302 in preclinical models of multiple myeloma and other hematopoietic cancers provides a strong rationale for its continued investigation as an anti-cancer agent [6] [7] [9].

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